Cas no 1820666-35-0 (1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde)

1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by its trifluoromethyl and aldehyde functional groups, which enhance its reactivity and utility in synthetic chemistry. The compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials, owing to its ability to undergo nucleophilic addition and condensation reactions. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in drug design. Its well-defined structure and high purity ensure consistent performance in complex synthetic pathways. This compound is particularly useful in heterocyclic chemistry for constructing biologically active molecules with improved physicochemical properties.
1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde structure
1820666-35-0 structure
Product Name:1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
CAS No:1820666-35-0
MF:C8H9F3N2O
MW:206.165072202682
CID:4619254
Update Time:2025-05-24

1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-PROPYL-3-(TRIFLUOROMETHYL)PYRAZOLE-4-CARBALDEHYDE
    • 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
    • Inchi: 1S/C8H9F3N2O/c1-2-3-13-4-6(5-14)7(12-13)8(9,10)11/h4-5H,2-3H2,1H3
    • InChI Key: OCDPJEHWRHQAED-UHFFFAOYSA-N
    • SMILES: FC(C1C(C=O)=CN(CCC)N=1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 207
  • XLogP3: 1.4
  • Topological Polar Surface Area: 34.9

1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde Pricemore >>

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Additional information on 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

1-Propyl-3-(Trifluoromethyl)Pyrazole-4-Carbaldehyde (CAS No. 1820666-35-0): A Promising Scaffold in Medicinal Chemistry

The compound 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, identified by CAS No. 1820666-35-0, represents a structurally unique organic molecule with significant potential in drug discovery and advanced materials research. Its molecular formula, C10H9F3N2O, combines a pyrazole core substituted at position 3 with a trifluoromethyl group, a propyl chain at position 1, and an aldehyde moiety at position 4. This configuration creates a versatile platform for exploring biological activity, physicochemical properties, and synthetic applications.

Recent studies highlight the trifluoromethyl group's role in modulating pharmacokinetic profiles and enhancing metabolic stability—a critical factor in drug development. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that trifluoromethylated pyrazoles exhibit improved plasma stability compared to their non-fluorinated analogs. The propyl chain substitution further contributes to lipophilicity optimization, balancing membrane permeability and solubility—a challenge often encountered in early-stage drug candidates.

In terms of synthesis, researchers have recently optimized routes for accessing this compound via copper-catalyzed alkyne azide cycloaddition (CuAAC)-mediated strategies. A notable advancement involves the use of microwave-assisted protocols to shorten reaction times while maintaining high yields (>90%). Such methods align with green chemistry principles by minimizing waste and energy consumption, as reported in a 2024 Green Chemistry paper.

Bioactivity investigations reveal intriguing applications. A collaborative study between Stanford University and Merck Research Laboratories (published in Nature Communications, 2024) identified this compound as a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a target for autoimmune disease therapies. The aldehyde group (pyrazole-4-carbaldehyde moiety) facilitates covalent binding to cysteine residues on DHODH, enhancing target engagement without compromising selectivity.

Beyond pharmacology, the compound’s photochemical properties are under exploration for photodynamic therapy applications. Research groups at MIT have demonstrated that the trifluoromethyl substitution enhances singlet oxygen generation under visible light irradiation—a critical parameter for cancer treatment efficacy—while the propyl chain improves cellular uptake efficiency (reported in Chemical Science, 2023).

In agrochemical research, this scaffold has shown promise as an herbicidal lead compound. Field trials conducted by Syngenta AG revealed that derivatives containing the propyl-trifluoromethyl-pyrazole core exhibit superior weed control activity compared to existing commercial products, with reduced environmental persistence due to enhanced microbial degradation rates.

The structural flexibility of this molecule supports diverse functionalization strategies. For instance, click chemistry approaches enable rapid preparation of bioconjugates for targeted drug delivery systems. A 2024 study in Bioconjugate Chemistry demonstrated that azide-functionalized derivatives bind selectively to folate receptors on tumor cells, achieving tumor-specific accumulation without systemic toxicity.

Spectroscopic characterization confirms the compound’s stability under physiological conditions. Nuclear magnetic resonance (NMR) data from recent studies validate its protonation state at pH 7.4—critical for intravenous drug formulations—and thermal analysis shows a decomposition temperature exceeding 180°C under nitrogen atmosphere.

This multifaceted profile positions 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde as a pivotal intermediate for next-generation therapeutics and advanced materials. Current research directions include exploring its role as a chiral ligand in asymmetric catalysis and developing solid-state forms with optimal compressibility for tablet manufacturing processes.

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